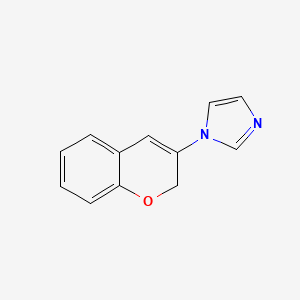
1-(2H-Chromen-3-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-Chromen-3-yl)-1H-imidazole is a compound that combines the structural features of chromene and imidazole. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . Imidazoles are nitrogen-containing heterocycles that are also prevalent in many biologically active compounds. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(2H-Chromen-3-yl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-oxo-2H-chromen-3-yl)acetohydrazide with formamide under acidic conditions . Another approach is the reaction of 3-formylchromone with imidazole in the presence of a base such as potassium carbonate . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and green chemistry principles.
Analyse Chemischer Reaktionen
1-(2H-Chromen-3-yl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2H-Chromen-3-yl)-1H-imidazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2H-Chromen-3-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-(2H-Chromen-3-yl)-1H-imidazole can be compared with other similar compounds, such as:
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds also contain the chromene moiety and have been studied for their antimicrobial activity.
2-imino-2H-chromen-3-yl-1,3,5-triazines: These compounds are hybrids of chromene and triazine, and they have shown anticancer activity.
3-(benzoxazol-2-yl)-2H-chromen-2-imines: These compounds combine chromene with benzoxazole and have been investigated for their cytotoxic properties.
The uniqueness of this compound lies in its specific combination of chromene and imidazole moieties, which can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
89781-74-8 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(2H-chromen-3-yl)imidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-4-12-10(3-1)7-11(8-15-12)14-6-5-13-9-14/h1-7,9H,8H2 |
InChI-Schlüssel |
ZNTZYZTUMRXBMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-](/img/structure/B11901339.png)
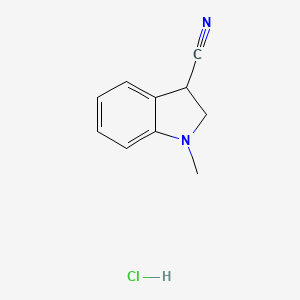

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)
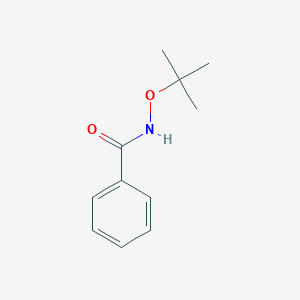
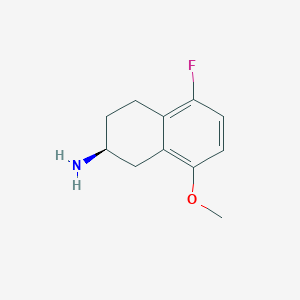

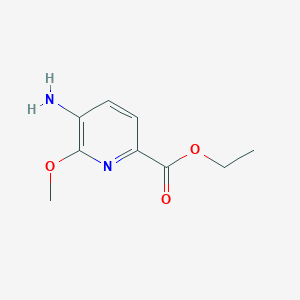
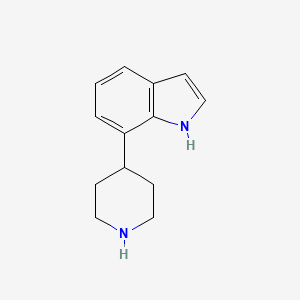

![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
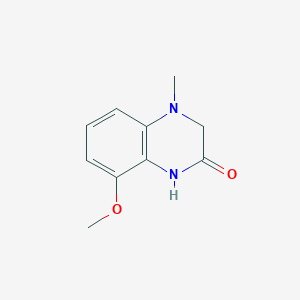
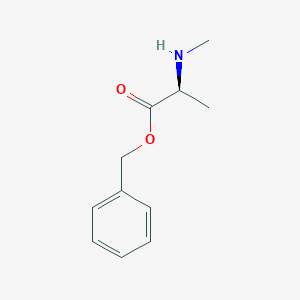
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)
